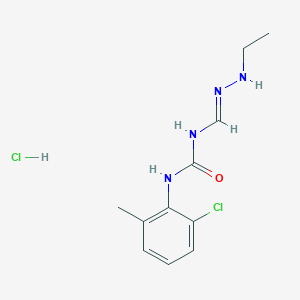
3,6-Bis(phenylethynyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(phenylethynyl)-9H-carbazole is an organic compound known for its unique photophysical properties. It is a derivative of carbazole, a tricyclic aromatic compound, and features two phenylethynyl groups attached at the 3 and 6 positions of the carbazole core.
Preparation Methods
The synthesis of 3,6-Bis(phenylethynyl)-9H-carbazole typically involves the Sonogashira coupling reaction. This method employs palladium catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include a base such as triethylamine or potassium carbonate, and a co-catalyst like copper(I) iodide. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3,6-Bis(phenylethynyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the phenylethynyl groups to phenylethyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in the formation of phenylethyl derivatives .
Scientific Research Applications
3,6-Bis(phenylethynyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with enhanced photophysical properties.
Biology: This compound serves as a fluorescent probe for imaging biological systems, owing to its strong fluorescence and high photostability.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the field of optoelectronics, it is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties
Mechanism of Action
The mechanism by which 3,6-Bis(phenylethynyl)-9H-carbazole exerts its effects is primarily related to its ability to absorb and emit light. The phenylethynyl groups enhance the compound’s conjugation, allowing it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, making it useful in fluorescence applications. The molecular targets and pathways involved in its action include interactions with DNA and proteins, where it can serve as a fluorescent marker .
Comparison with Similar Compounds
3,6-Bis(phenylethynyl)-9H-carbazole can be compared with other similar compounds, such as:
3-(Phenylethynyl)-9H-carbazole: This compound has only one phenylethynyl group and exhibits different photophysical properties.
3,6-Bis(4-nitrophenylethynyl)-9H-carbazole: The presence of nitro groups alters the electronic properties, making it more suitable for specific applications like two-photon polymerization.
1,4-Bis(phenylethynyl)benzene: Although structurally similar, this compound lacks the carbazole core, resulting in different electronic and photophysical characteristics
The uniqueness of this compound lies in its combination of the carbazole core with phenylethynyl groups, providing a balance of stability, fluorescence, and electron-transport properties that are advantageous for various applications.
Properties
CAS No. |
62913-24-0 |
|---|---|
Molecular Formula |
C28H17N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,6-bis(2-phenylethynyl)-9H-carbazole |
InChI |
InChI=1S/C28H17N/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-10,15-20,29H |
InChI Key |
WIKPDOWXNNICRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
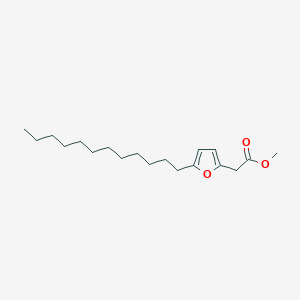
![N-{1-[3-(Trifluoromethyl)phenyl]propan-2-YL}octadec-9-enamide](/img/structure/B14500611.png)
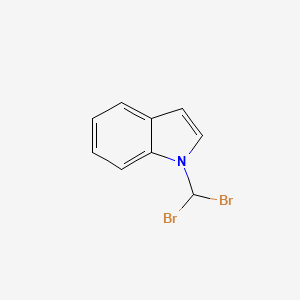
![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)
![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
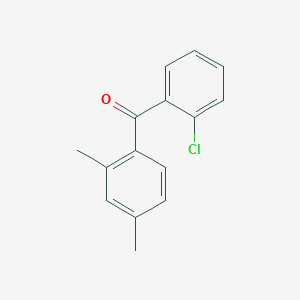
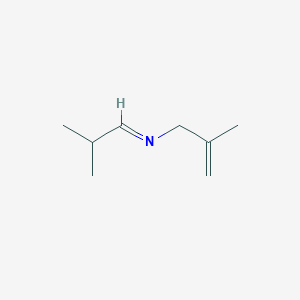
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
